molecular formula C8H9NO4 B100058 2,6-Dimethoxypyridine-3-carboxylic acid CAS No. 16727-43-8

2,6-Dimethoxypyridine-3-carboxylic acid

Cat. No. B100058
CAS RN: 16727-43-8
M. Wt: 183.16 g/mol
InChI Key: SDJQZCSCHUIITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxypyridine-3-carboxylic acid is a chemical compound that is related to various research areas, including the synthesis of pharmaceuticals and the development of new materials. While the provided papers do not directly discuss 2,6-Dimethoxypyridine-3-carboxylic acid, they do provide insights into related compounds and their synthesis, properties, and potential applications. For instance, the synthesis of pyridine derivatives is a common theme, as is the exploration of their structural characteristics and reactivity.

Synthesis Analysis

The synthesis of pyridine derivatives is a topic of interest in several papers. For example, the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid from 3,3-dimethoxy-2-butanone is described, suggesting a method that may be applicable to the synthesis of 2,6-Dimethoxypyridine-3-carboxylic acid with appropriate modifications . Similarly, the preparation of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with various substituents, including a dimethylpropyl group, is reported, which involves the reaction of sodium enolates with cyanoacetamide . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using spectroscopic methods and X-ray diffraction analysis. For instance, the crystal structure of a thiourea carboxylic acid methyl ester derivative was elucidated, providing insights into the molecular conformation and crystal packing . Additionally, a new polymorph of 2,6-dimethoxybenzoic acid was discovered, which exhibits a non-planar molecular structure and a unique hydrogen bonding pattern . These findings highlight the importance of molecular structure in determining the physical properties and reactivity of pyridine derivatives.

Chemical Reactions Analysis

The reactivity of pyridine carboxylic acid derivatives is explored in several studies. The functionalization reactions of a pyrazole carboxylic acid with 2,3-diaminopyridine are investigated, leading to the formation of different products depending on the reaction conditions . Moreover, the formation of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid involves a sequence that suggests a dehydration step, which could be relevant to understanding the reactivity of 2,6-Dimethoxypyridine-3-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are closely related to their molecular structure. The new polymorph of 2,6-dimethoxybenzoic acid demonstrates how different crystal forms can affect the properties of a compound, such as solubility and stability . The hypoglycemic activity of certain 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids is also reported, indicating the potential for biological activity in related compounds . These studies provide a foundation for understanding the properties of 2,6-Dimethoxypyridine-3-carboxylic acid and its potential applications in various fields.

Scientific Research Applications

Metal Complexes and Biological Studies

2,6-Dimethoxypyridine-3-carboxylic acid (DMPH) has been used in creating various metal complexes, such as those involving titanium(IV), tin(IV), and gallium(III). These complexes have been studied for their cytotoxic activity against tumor cell lines, including human adenocarcinoma HeLa and human breast carcinoma MDA-MB-361. Tin(IV) and gallium(III) derivatives exhibited higher cytotoxicity compared to their titanium(IV) counterparts. The interaction of these complexes with DNA has also been qualitatively studied, revealing differences in their cytotoxic activities and potential applications in cancer research (Gómez‐Ruiz et al., 2011).

Conversion in Organic Synthesis

2,6-Dimethoxypyridine-3-carboxylic acid plays a role in organic synthesis, particularly in the conversion of a carboxy group into a 4,6-dimethoxy-1,3,5-triazine group. This method has applications in the preparation of potential antifungal products, showcasing the versatility of this compound in pharmaceutical synthesis (Oudir et al., 2006).

Metal-Organic Frameworks

In the field of materials science, 2,6-dimethoxypyridine-3-carboxylic acid has been involved in forming 3D metal-organic frameworks with Ce(III) and Pr(III). These structures feature intricate arrays of hydrogen bonding and coordination polymers, which could have implications for the development of new materials with unique properties (Ghosh & Bharadwaj, 2003).

Synthesis of Chemical Compounds

The synthesis of complex chemical compounds like 2,2',6,6'-Tetramethoxy-4,4'-diphenylphosphinoyl-3,3'-bipyridyl involves the use of 2,6-dimethoxypyridine-3-carboxylic acid as a precursor. Such compounds have potential applications in various fields, including material science and catalysis (Chen Yu-yan, 2004).

Protecting Groups in Organic Chemistry

In organic chemistry, protecting groups are essential for controlling reactions. 2,6-Dimethoxybenzyl esters derived from 2,6-dimethoxypyridine-3-carboxylic acid have been used as oxidatively removable protecting groups. This application is crucial in complex organic syntheses where selective reactivity is required (Kim & Misco, 1985).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-dimethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)7(9-6)13-2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJQZCSCHUIITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357411
Record name 2,6-Dimethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660409
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Dimethoxypyridine-3-carboxylic acid

CAS RN

16727-43-8
Record name 2,6-Dimethoxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16727-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethoxypyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxypyridine-3-carboxylic acid
Reactant of Route 3
2,6-Dimethoxypyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2,6-Dimethoxypyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2,6-Dimethoxypyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2,6-Dimethoxypyridine-3-carboxylic acid

Citations

For This Compound
3
Citations
S Gómez-Ruiz, J Ceballos-Torres, S Prashar… - Journal of …, 2011 - Elsevier
The reaction of 2,6-dimethoxypyridine-3-carboxylic acid (DMPH) with different precursors [Ti(η 5 -C 5 H 5 ) 2 Cl 2 ], [Ti(η 5 -C 5 H 4 Me) 2 Cl 2 ], [Ti(η 5 -C 5 H 4 SiMe 3 )(η 5 -C 5 H 5 )Cl …
Number of citations: 20 www.sciencedirect.com
JA Lessa, GL Parrilha, H Beraldo - Inorganica Chimica Acta, 2012 - Elsevier
This is a review article on non-radioactive gallium(III) complexes as new promising metal-based drug candidates. A great variety of gallium(III) complexes and their pharmacological …
Number of citations: 107 www.sciencedirect.com
L Bonnac, SE Lee, GT Giuffredi, LM Elphick… - Organic & …, 2010 - pubs.rsc.org
Enantioenriched tetrafluorinated aryl-C-nucleosides were synthesised in four steps from 1-benzyloxy-4-bromo-3,3,4,4-tetrafluorobutan-2-ol. The presence of the tetrafluorinated …
Number of citations: 34 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.